molecular formula C5H12N4O2 B13112347 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol

5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol

Cat. No.: B13112347
M. Wt: 160.17 g/mol
InChI Key: NCBARODVRJFZHS-UHFFFAOYSA-N
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Description

5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol: is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of two amino groups at positions 5 and 6, a methyl group at position 1, and hydroxyl groups at positions 2 and 4 on the tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyluracil with ammonia or amines in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules. It may also be used in the development of diagnostic tools and assays .

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H12N4O2

Molecular Weight

160.17 g/mol

IUPAC Name

4,5-diamino-3-methyl-2,6-dihydro-1H-pyrimidine-2,6-diol

InChI

InChI=1S/C5H12N4O2/c1-9-3(7)2(6)4(10)8-5(9)11/h4-5,8,10-11H,6-7H2,1H3

InChI Key

NCBARODVRJFZHS-UHFFFAOYSA-N

Canonical SMILES

CN1C(NC(C(=C1N)N)O)O

Origin of Product

United States

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